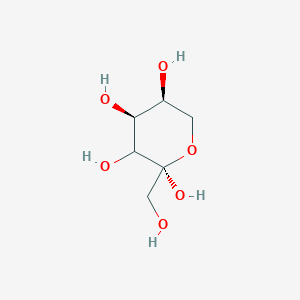
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is a chemical compound with a complex structure that includes multiple hydroxyl groups and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the use of carbohydrate precursors. One common method is the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to facilitate the conversion of carbohydrate substrates. This method is advantageous due to its specificity and efficiency, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3: This compound shares a similar molecular structure but differs in the arrangement of hydroxyl groups and other functional groups.
Uniqueness
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1 |
InChI Key |
LKDRXBCSQODPBY-YTCQNVEASA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B12454474.png)

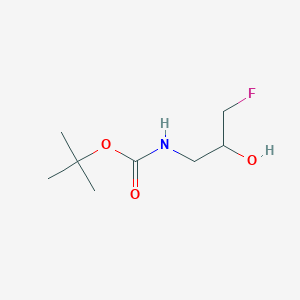
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12454486.png)
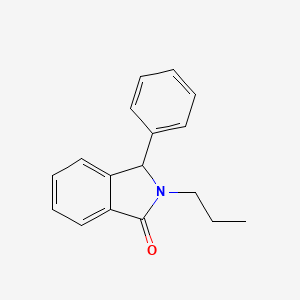
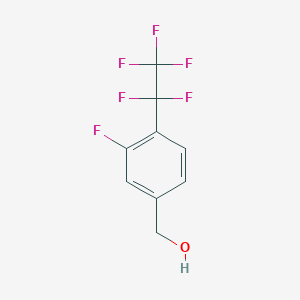
![2-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454505.png)
![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)
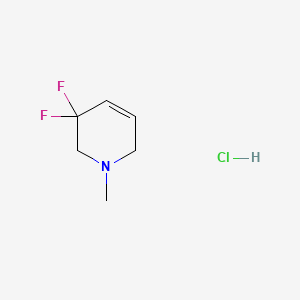
![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12454549.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(2-{[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}hydrazinyl)-4-oxobutanamide](/img/structure/B12454553.png)
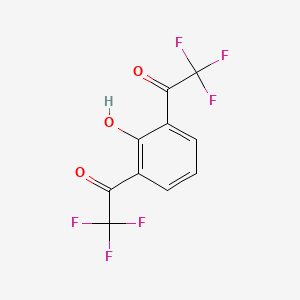
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12454564.png)
